molecular formula C9H17F3N2O2 B3140017 1,1,1-Trifluoro-3-[(2-morpholinoethyl)amino]-2-propanol CAS No. 477864-29-2

1,1,1-Trifluoro-3-[(2-morpholinoethyl)amino]-2-propanol

Cat. No. B3140017
CAS RN: 477864-29-2
M. Wt: 242.24 g/mol
InChI Key: UIZUPHKRPBPSQO-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-morpholinoethyl)amino]-2-propanol is a chemical compound with the molecular formula C9H17F3N2O2 . It is used in various chemical reactions and can be purchased from several chemical suppliers .

Scientific Research Applications

  • Chemical Reactions and Synthesis

    • 1,1,1-Trifluoro-3-[(2-morpholinoethyl)amino]-2-propanol is involved in various chemical reactions. For example, it can react with amines or alcohols, leading to different products depending on the solvent used and the subsequent processing of the crude product (Furin et al., 2000).
    • It is used in the synthesis of various fluorine-containing compounds. For instance, its reaction with secondary amines like morpholine can produce diverse fluoroacetic acid derivatives (Gupta & Shreeve, 1987).
  • Pharmacological Research

    • This compound has been tested for its beta-adrenoceptor stimulant properties in pharmacological research. It has shown potential as a cardiac stimulant due to its high cardioselectivity and partial agonist properties (Barlow, Main, & Snow, 1981).
  • Material Science and Organic Chemistry

    • In material science and organic chemistry, this compound is used in the preparation of optically resolved perfluorocarboxylic acids. This process involves diastereomeric amides and is significant in the field of stereoisomer separation (Hayashi et al., 1991).
  • Molecular Structure Analysis

    • It is also significant in the study of molecular structures, such as in the analysis of hydrogen bonding chains in the crystals of trifluoromethylated amino alcohols (Katagiri et al., 2005).
  • Synthetic Chemistry

    • The compound is involved in synthetic chemistry, particularly in the preparation of trifluoroethylene oligomers and in reactions with alcohols (Fikar et al., 1996).
  • Crystallography and Chirality

    • It plays a role in crystallography, as seen in the synthesis and crystal structure analysis of various chiral compounds (Xu Qiu-yan, 2013).
  • Green Chemistry

    • In green chemistry, it is used for the synthesis of cholesteryl ester transfer protein (CETP) inhibitors, showcasing its utility in developing environmentally friendly chemical processes (Li et al., 2010).
  • Photophysical Studies

    • The compound is involved in photophysical studies, especially in understanding the biomolecular binding properties of certain quinolines (Bonacorso et al., 2018).

properties

IUPAC Name

1,1,1-trifluoro-3-(2-morpholin-4-ylethylamino)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c10-9(11,12)8(15)7-13-1-2-14-3-5-16-6-4-14/h8,13,15H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIZUPHKRPBPSQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNCC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185143
Record name 1,1,1-Trifluoro-3-[[2-(4-morpholinyl)ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

477864-29-2
Record name 1,1,1-Trifluoro-3-[[2-(4-morpholinyl)ethyl]amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477864-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1-Trifluoro-3-[[2-(4-morpholinyl)ethyl]amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701185143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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